N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring structure with difluoromethyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of 1-(difluoromethyl)-1H-pyrazol-4-amine, which can be synthesized from difluoroacetic acid and methyl hydrazine . The intermediate is then subjected to further reactions to introduce the dimethyl and pyrazolyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and choice of solvents to ensure efficient synthesis. Catalysts such as nanoscale titanium dioxide can be used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce halogenated pyrazoles .
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Industry: It is used in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. One known target is succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . By inhibiting this enzyme, the compound can disrupt cellular respiration in fungi, leading to their death .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-1H-pyrazol-4-amine: Shares the difluoromethyl group but lacks the dimethyl and additional pyrazolyl groups.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the amine group.
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit succinate dehydrogenase makes it particularly valuable in the development of fungicides .
Properties
Molecular Formula |
C10H13F2N5 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-9(6-16(2)15-7)13-5-8-3-4-14-17(8)10(11)12/h3-4,6,10,13H,5H2,1-2H3 |
InChI Key |
LVLJHSDAZNGWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C(F)F)C |
Origin of Product |
United States |
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